molecular formula C14H10N4O4 B2473971 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide CAS No. 1795189-73-9

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide

Cat. No. B2473971
CAS RN: 1795189-73-9
M. Wt: 298.258
InChI Key: QQLLFDNEVMQSMQ-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule that contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom). The presence of these heterocyclic rings suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of the carbonyl groups (C=O) and the nitrogen atoms in the rings would also result in a polar molecule, which could have implications for its solubility and reactivity .

Advantages and Limitations for Lab Experiments

One advantage of DPH is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, its low solubility in water may limit its use in certain applications.

Future Directions

There are several potential future directions for research on DPH. One area of interest is the development of DPH-based drugs for the treatment of inflammatory diseases such as arthritis. Another potential application is in the development of anticancer therapies. Further research is also needed to fully understand the mechanism of action of DPH and its potential effects on other biological pathways.

Synthesis Methods

The synthesis of DPH involves a multi-step process that begins with the reaction of 5-phenyloxazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in the presence of a base to yield DPH. The overall yield of this process is around 50%.

Scientific Research Applications

DPH has been the subject of extensive research in recent years, with a particular focus on its potential as a therapeutic agent. Studies have shown that DPH exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. These properties make it a promising candidate for the development of drugs for the treatment of a variety of diseases.

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-11-9(6-16-14(21)18-11)17-12(20)13-15-7-10(22-13)8-4-2-1-3-5-8/h1-7H,(H,17,20)(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLLFDNEVMQSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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